molecular formula C9H13NOS B183062 N-tert-butylthiophene-2-carboxamide CAS No. 90642-98-1

N-tert-butylthiophene-2-carboxamide

Cat. No.: B183062
CAS No.: 90642-98-1
M. Wt: 183.27 g/mol
InChI Key: HWRDAEJCROHFNX-UHFFFAOYSA-N
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Description

N-tert-butylthiophene-2-carboxamide: is an organic compound with the molecular formula C₉H₁₃NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a carboxamide group at the second position of the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with tert-butylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-tert-butylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of thiophene carboxamide derivatives, including N-tert-butylthiophene-2-carboxamide, in exhibiting anticancer properties. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent.

Case Studies

  • Study on Hep3B Cells : In a comparative analysis, derivatives like 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM, respectively, indicating their potential as effective anticancer agents . The study emphasized the role of the thiophene ring in enhancing interactions within the tubulin-colchicine-binding pocket, which is crucial for their anticancer efficacy.
  • Synthesis and Testing : A series of thiophene carboxamide derivatives were synthesized and tested for their biological activity. Among these, N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide exhibited promising results against Hep3B cells .

Synthesis Pathways

The synthesis of this compound involves several key reactions that facilitate the formation of this compound from simpler precursors.

Synthetic Routes

  • Ortho-directed Metalation : One effective method for synthesizing this compound is through ortho-directed metalation using n-BuLi followed by reaction with appropriate electrophiles such as benzaldehyde . This method allows for selective functionalization at the desired position on the thiophene ring.
  • Wittig Rearrangement : The compound can also undergo Wittig rearrangement under specific conditions to yield various derivatives that may enhance its biological activity .

Structural Characteristics and Implications

The structural features of this compound significantly influence its reactivity and biological activity.

Aromaticity and Stability

The presence of the thiophene ring contributes to high aromaticity, which is critical for stabilizing interactions with biological targets such as tubulin. The compound's stability during molecular interactions has been confirmed through molecular dynamics simulations that indicate favorable binding conformations within the target sites .

Derivative Development

This compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties. This adaptability makes it a valuable compound in drug development pipelines.

Data Summary Table

Compound NameIC50 (µM)Target Cell LineMechanism of Action
This compound5.46Hep3BTubulin binding disruption
2b5.46Hep3BTubulin interaction
2e12.58Hep3BTubulin interaction
N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide<11.6Hep3BCell cycle arrest

Mechanism of Action

The mechanism of action of N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-tert-butylthiophene-2-carboxamide is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance on chemical reactivity and for designing molecules with specific properties .

Biological Activity

N-tert-butylthiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial therapies. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxamide functional group. The presence of these functional groups contributes to its biological properties, particularly its interaction with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, compounds similar to this compound were shown to exhibit significant cytotoxic effects against various cancer cell lines, such as Hep3B cells, with IC50 values indicating potent activity. The mechanism of action is believed to involve interference with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3B5.46Tubulin polymerization interference
Related Thiophene DerivativeHep3B12.58Apoptosis induction

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro studies indicate that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed higher activity indices compared to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Data

CompoundBacteriaActivity Index (%)
This compoundStaphylococcus aureus83.3
This compoundEscherichia coli86.9

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Binding : The compound's structure allows it to bind effectively to tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
  • Cell Line Studies : Research on various human cancer cell lines revealed that this compound was particularly effective against Hep3B liver cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis .

Properties

IUPAC Name

N-tert-butylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDAEJCROHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401937
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90642-98-1
Record name N-(tert-butyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TERT-BUTYL-2-THIOPHENECARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-tert-butylthiophene-2-carboxamide
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N-tert-butylthiophene-2-carboxamide
N-tert-butylthiophene-2-carboxamide
N-tert-butylthiophene-2-carboxamide

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